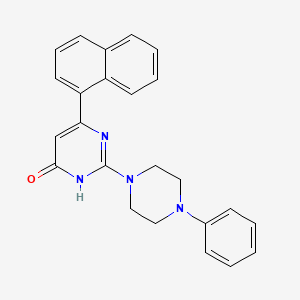![molecular formula C21H23N3O4S B11033459 2-[(2,5-dimethoxyphenyl)amino]-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11033459.png)
2-[(2,5-dimethoxyphenyl)amino]-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₂H₁₇NO₃ , belongs to the class of acetamidesacetamide, N-[2-(3,4-dimethoxyphenyl)ethyl] . The molecular weight of this compound is approximately 223.27 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the acetylation of 2-amino-1-(2,5-dimethoxyphenyl)ethanol N-acetylhomoveratrylamine ). This reaction introduces an acetyl group onto the amino group of the starting material .
Reaction Conditions:: The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine. The product is then isolated and purified.
Industrial Production Methods::
Chemical Reactions Analysis
Types of Reactions:: This compound can undergo various chemical transformations, including:
Acetylation: As mentioned earlier, the initial synthesis involves acetylation.
Oxidation: The phenyl ring may undergo oxidation reactions.
Substitution: Substituents on the phenyl rings can be modified.
Acetylation: Acetic anhydride or acetyl chloride, base (e.g., pyridine).
Oxidation: Oxidizing agents (e.g., chromates, permanganates).
Substitution: Appropriate nucleophiles (e.g., halides, amines).
Major Products:: The major product of acetylation is the target compound itself.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties due to its structural features.
Chemical Research: Researchers study its reactivity and potential derivatives.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of investigation. understanding its interactions with biological targets and pathways is crucial for further research.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)imino-N-(2-ethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-13-7-5-6-8-15(13)22-20(26)18-12-19(25)24-21(29-18)23-16-11-14(27-2)9-10-17(16)28-3/h5-11,18H,4,12H2,1-3H3,(H,22,26)(H,23,24,25) |
InChI Key |
SWTQDFVCSHFBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=NC3=C(C=CC(=C3)OC)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide](/img/structure/B11033376.png)
![(1Z)-8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033383.png)
![2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11033386.png)

![N-[2-(butan-2-yl)phenyl]-3-ethoxypropanamide](/img/structure/B11033394.png)
![9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11033400.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea](/img/structure/B11033408.png)
![5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11033417.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-(pyridin-3-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033418.png)

![1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11033426.png)
![9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11033445.png)

![3-{5-[(3-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B11033460.png)
